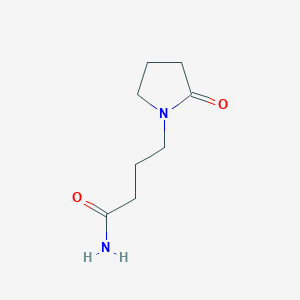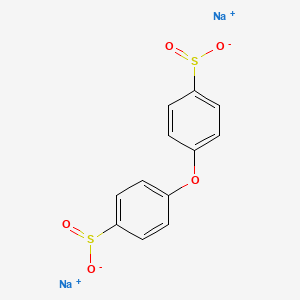
5-(3-Phenylpropyl)-1,3,4-thiadiazol-2-amine
説明
The compound 5-(3-Phenylpropyl)-1,3,4-thiadiazol-2-amine is a derivative of the 1,3,4-thiadiazole family, which is known for its diverse biological activities and applications in various fields of chemistry and pharmacology. Although the specific compound is not directly mentioned in the provided papers, the general class of 1,3,4-thiadiazole derivatives has been extensively studied, indicating the significance of this moiety in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives typically involves the cyclization of thiosemicarbazide with various carboxylic acids or their derivatives. For instance, an ionic liquid catalyzed protocol has been reported for the synthesis of 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines, highlighting the use of N-methylpyridiniumtosylate as a recyclable catalyst, which offers high yields and step efficiency . Similarly, the synthesis of 5-benzyl-1,3,4-thiadiazol-2-amine derivatives from phenylacetic acid derivatives has been described, with characterization by NMR spectroscopy and X-ray crystallography . These methods could potentially be adapted for the synthesis of 5-(3-Phenylpropyl)-1,3,4-thiadiazol-2-amine.
Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives is often characterized by spectroscopic methods such as NMR and X-ray crystallography. For example, the structure of N-allyl derivatives of thiadiazole amines has been studied in both solution and solid states, revealing the existence of the compounds in the egzo-amino tautomeric form . Crystallographic and quantum theory of atoms-in-molecules (QTAIM) analyses have been used to characterize noncovalent interactions in adamantane-1,3,4-thiadiazole hybrids . These techniques could be applied to determine the molecular structure of 5-(3-Phenylpropyl)-1,3,4-thiadiazol-2-amine.
Chemical Reactions Analysis
The reactivity of 1,3,4-thiadiazole derivatives can be influenced by the nature of substituents on the thiadiazole ring. For instance, metal complexes of 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine have been synthesized, indicating the potential of these compounds to form coordination compounds with various metals . Additionally, the interaction of thiadiazole derivatives with carboxylic acids can lead to the formation of molecular cocrystals or salts, as demonstrated by the structures of adducts and salts formed with 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives are closely related to their molecular structure. For example, the DNA binding affinity of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amines has been investigated, showing varying degrees of interaction with CT-DNA . The thermal stability and semiconducting properties of poly(1,3,4-thiadiazole amine) synthesized from related compounds have also been reported, indicating the potential for material science applications . The acetylcholinesterase-inhibition activities of 5-benzyl-1,3,4-thiadiazol-2-amine derivatives have been tested, with one compound showing significant activity, suggesting potential therapeutic applications .
特性
IUPAC Name |
5-(3-phenylpropyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c12-11-14-13-10(15-11)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTUIWPRHKUTQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395163 | |
| Record name | 5-(3-phenylpropyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Phenylpropyl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
39181-41-4 | |
| Record name | 5-(3-Phenylpropyl)-1,3,4-thiadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39181-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-phenylpropyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Oxabicyclo[3.2.1]octan-8-one](/img/structure/B3023480.png)






![7-Oxa-2-azaspiro[3.5]nonane oxalate](/img/structure/B3023490.png)




![2-{4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl}acetic acid](/img/structure/B3023501.png)
![5-Oxobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B3023502.png)